molecular formula C18H25NO4 B8400969 Tert-butyl 2-formyl-4-(2-methoxyphenyl)piperidine-1-carboxylate

Tert-butyl 2-formyl-4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B8400969
M. Wt: 319.4 g/mol
InChI Key: HRORXOPRFSZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-formyl-4-(2-methoxyphenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-formyl-4-(2-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-9-13(11-14(19)12-20)15-7-5-6-8-16(15)22-4/h5-8,12-14H,9-11H2,1-4H3

InChI Key

HRORXOPRFSZDCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C=O)C2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C., to a solution of Oxalyl Chloride (0.24 mL, 2.75 mmol) in DCM (4 mL), DMSO (0.43 mL, 6.04 mmol) was added. The reaction solution was stirred at the same temperature for 30 min and then a solution of tert-butyl 2-(hydroxymethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate 125 (580 mg, 1.8 mmol) in DCM (2 mL) was added. The reaction mixture was stirred at −78° C. for 30 min, followed by the addition of Et3N (1.1 mL, 7.32 mmol). The reaction mixture was warmed up to r.t overnight. The reaction was quenched with water and the mixture was extracted with ethyl acetate. After removal of solvent, the crude product of tert-butyl 2-formyl-4-(2-methoxyphenyl)piperidine-1-carboxylate 126 was obtained without further purification. LC/MS RT (5 min method)=2.406 min. Mass observed: 264.1 (M-Buthyl+H).
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three

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